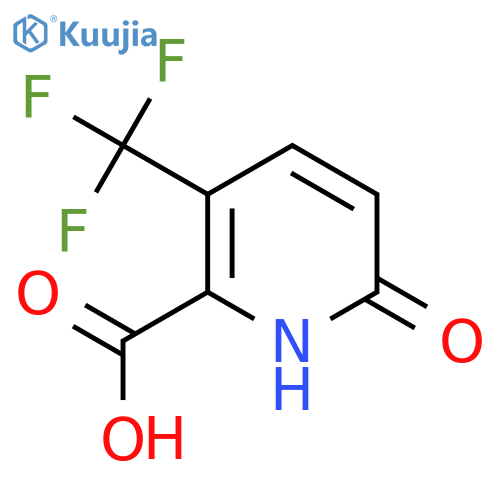

Cas no 1269291-69-1 (6-Hydroxy-3-(trifluoromethyl)picolinic acid)

6-Hydroxy-3-(trifluoromethyl)picolinic acid 化学的及び物理的性質

名前と識別子

-

- 6-Hydroxy-3-(trifluoromethyl)picolinic acid

-

- インチ: 1S/C7H4F3NO3/c8-7(9,10)3-1-2-4(12)11-5(3)6(13)14/h1-2H,(H,11,12)(H,13,14)

- InChIKey: VKMBCCZNXHLXMX-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(NC=1C(=O)O)=O)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 354

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 66.4

6-Hydroxy-3-(trifluoromethyl)picolinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029003389-1g |

6-Hydroxy-3-(trifluoromethyl)picolinic acid |

1269291-69-1 | 95% | 1g |

$3,068.70 | 2022-04-03 | |

| Alichem | A029003389-500mg |

6-Hydroxy-3-(trifluoromethyl)picolinic acid |

1269291-69-1 | 95% | 500mg |

$1,600.75 | 2022-04-03 | |

| Alichem | A029003389-250mg |

6-Hydroxy-3-(trifluoromethyl)picolinic acid |

1269291-69-1 | 95% | 250mg |

$1,078.00 | 2022-04-03 |

6-Hydroxy-3-(trifluoromethyl)picolinic acid 関連文献

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

6-Hydroxy-3-(trifluoromethyl)picolinic acidに関する追加情報

Introduction to 6-Hydroxy-3-(trifluoromethyl)picolinic Acid (CAS No. 1269291-69-1)

6-Hydroxy-3-(trifluoromethyl)picolinic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1269291-69-1, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine derivative family, characterized by a hydroxyl group at the 6-position and a trifluoromethyl substituent at the 3-position. The unique structural features of 6-Hydroxy-3-(trifluoromethyl)picolinic acid contribute to its versatile applications in medicinal chemistry, particularly in the development of novel therapeutic agents.

The trifluoromethyl group is a key structural motif in many biologically active molecules, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. In contrast, the hydroxyl group introduces polarity and potential hydrogen bonding capabilities, making this compound a valuable scaffold for drug design. The combination of these functional groups in 6-Hydroxy-3-(trifluoromethyl)picolinic acid positions it as a promising intermediate in the synthesis of small-molecule inhibitors and other pharmacologically relevant compounds.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 6-Hydroxy-3-(trifluoromethyl)picolinic acid, facilitating its integration into various research and industrial pipelines. The compound’s utility extends beyond mere intermediacy; it has been explored in the development of inhibitors targeting enzymes involved in metabolic pathways, such as those relevant to cancer and inflammation. The trifluoromethyl group, in particular, has been implicated in improving the pharmacokinetic profiles of drug candidates, making this compound an attractive candidate for further optimization.

In academic research, 6-Hydroxy-3-(trifluoromethyl)picolinic acid has been utilized as a building block for more complex molecules with enhanced biological activity. For instance, studies have demonstrated its role in generating derivatives with potential antitumor properties by modulating specific enzyme targets. The hydroxyl functionality also allows for further derivatization through esterification or etherification, expanding its synthetic utility. These attributes make 6-Hydroxy-3-(trifluoromethyl)picolinic acid a cornerstone in the library of compounds available to medicinal chemists.

The pharmaceutical industry has taken note of the compound’s potential, incorporating it into various drug discovery programs aimed at addressing unmet medical needs. Its structural simplicity combined with its biochemical versatility makes it an ideal candidate for high-throughput screening (HTS) campaigns. Additionally, computational modeling studies have suggested that modifications around the core structure of 6-Hydroxy-3-(trifluoromethyl)picolinic acid could lead to compounds with improved efficacy and reduced toxicity.

From a chemical biology perspective, 6-Hydroxy-3-(trifluoromethyl)picolinic acid serves as a valuable tool for understanding enzyme mechanisms and developing probes for biochemical pathways. Its ability to interact with specific targets provides insights into disease pathways and potential therapeutic interventions. Researchers have leveraged this compound to study the role of trifluoromethyl-containing metabolites in cellular processes, contributing to a deeper understanding of their biological significance.

The synthesis of 6-Hydroxy-3-(trifluoromethyl)picolinic acid itself is an area of active interest, with reports describing multiple routes ranging from traditional organic synthesis to more modern catalytic methods. Advances in flow chemistry have particularly enabled greener and more efficient production processes, aligning with the growing emphasis on sustainable practices in pharmaceutical manufacturing. These innovations not only improve yield but also reduce waste, making the compound more accessible for research and commercial applications.

The future prospects for 6-Hydroxy-3-(trifluoromethyl)picolinic acid are promising, with ongoing research exploring its role in emerging therapeutic areas such as immunotherapy and neurodegenerative diseases. Its structural features make it amenable to modifications that could enhance its bioavailability and target specificity. As computational tools become more sophisticated, virtual screening approaches are being employed to identify novel derivatives with enhanced properties.

In conclusion,6-Hydroxy-3-(trifluoromethyl)picolinic acid (CAS No. 1269291-69-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability. Its role as an intermediate and lead compound continues to be refined through interdisciplinary research efforts combining synthetic chemistry, computational biology, and pharmacology. As new methodologies emerge,6-Hydroxy-3-(trifluoromethyl)picolinic acid is poised to remain at the forefront of drug discovery initiatives aimed at addressing complex diseases worldwide.

1269291-69-1 (6-Hydroxy-3-(trifluoromethyl)picolinic acid) 関連製品

- 1220031-53-7(3-Pyrrolidinyl 2-furoate hydrochloride)

- 1494962-30-9(Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]-)

- 6828-35-9(5-Chloro-2-iodoaniline)

- 2361826-56-2(N-[4-[[4-(2-Methoxyethyl)-1-piperidinyl]carbonyl]phenyl]-2-propenamide)

- 1806640-85-6(Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate)

- 1261455-34-8(Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate)

- 1797570-71-8(N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide)

- 922081-63-8(N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide)

- 478529-38-3(Uridine 5'-(trihydrogendiphosphate), P'-(a-D-glucopyranosyl-1-13C) ester, disodium salt (9CI))

- 35482-50-9(1,3-Benzenediol,5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-)